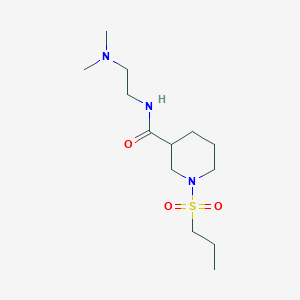

N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide

Description

N-(2-(Dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core modified with a propylsulfonyl group at position 1 and a carboxamide-linked dimethylaminoethyl side chain at position 2.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1-propylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O3S/c1-4-10-20(18,19)16-8-5-6-12(11-16)13(17)14-7-9-15(2)3/h12H,4-11H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAVZUXJCBMXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide typically involves multiple steps:

Formation of Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a carboxylic acid derivative and an amine.

Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the piperidine nitrogen with 2-chloro-N,N-dimethylethylamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency, employing catalysts to enhance reaction rates, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution at the sulfonyl group.

Major Products

Oxidation: N-oxides of the dimethylaminoethyl group.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a ligand in binding studies or as a probe to investigate enzyme activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as surfactants or polymers.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide depends on its interaction with molecular targets. The dimethylaminoethyl group may interact with receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions. The piperidine ring provides structural stability and contributes to the overall pharmacophore.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The compound’s unique features include:

- Piperidine Core : Provides a rigid scaffold for substituent placement.

- Propylsulfonyl Group : A sulfonamide derivative that may enhance electrostatic interactions with targets.

- Dimethylaminoethyl-Carboxamide Side Chain: Likely contributes to solubility and pharmacokinetics.

Comparison with DNA-Targeting Dimethylaminoethyl Derivatives

Compounds bearing dimethylaminoethyl groups, such as those in , demonstrate structural parallels but divergent mechanisms:

Example 1: N-(2-Dimethylaminoethyl)-2-(4,8,9-Trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide (Compound 1h)

- Structure: Furoquinolinone core with dimethylaminoethyl side chain.

- Activity : IC50 values of 14.45 μM (P388) and 20.54 μM (A549), significantly more potent than its parent compound (>100 μM and 99.29 μM, respectively) .

- Key Difference : Unlike the target compound, 1h acts as a DNA intercalator due to its planar aromatic system. The sulfonyl-piperidine-carboxamide structure lacks such a system, suggesting a different mechanism.

Example 2: 5-(Dimethylaminoethylamino)-Benzoisoquinoline-dione Derivatives (Compounds 3a, 3b, 4b)

- Structure: Benzoisoquinoline-dione core with dimethylaminoethyl/propylamino substituents.

- Activity : IC50 values as low as 0.23 μM (P388D1) and 0.64 μM (HeLa), surpassing the reference drug amonafide .

- Key Difference : These compounds retain DNA-targeting activity but avoid amonafide’s side effects by eliminating primary amines. The target compound’s sulfonyl group and carboxamide may instead target enzymes or receptors.

Comparison with Pharmacopeial Standards

and highlight dimethylaminoethyl groups in USP Reference Standards:

- Sumatriptan Succinate Related Compound A: Contains multiple dimethylaminoethyl-indolyl groups, used in migraine therapeutics .

- Desvenlafaxine Succinate: Features a dimethylamino group in a cyclohexanol-phenol scaffold, acting as an SNRI antidepressant .

- Key Insight: While these drugs share dimethylamino groups, their cores (indole, phenol) and therapeutic targets differ from the piperidine-sulfonyl-carboxamide structure.

Sulfur-Containing Analogs in

Compounds with sulfanyl-methyl-furan linkages (e.g., USP31-listed derivatives) demonstrate dimethylamino-methyl substituents but lack the piperidine-carboxamide scaffold .

Biological Activity

N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as an orexin receptor agonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNOS

- Molecular Weight : 272.37 g/mol

The presence of a dimethylamino group and a propylsulfonyl moiety contributes to its pharmacological properties.

This compound primarily acts as an orexin type 2 receptor agonist . Orexins (also known as hypocretins) are neuropeptides that play a crucial role in regulating arousal, wakefulness, and appetite. By activating the orexin receptors, this compound may influence various physiological processes, including:

- Sleep-Wake Regulation : Enhancing wakefulness and reducing sleepiness.

- Appetite Control : Potentially increasing food intake through orexin signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for orexin receptors. The following table summarizes key findings from various studies:

| Study Reference | Binding Affinity (Ki, nM) | Biological Effect |

|---|---|---|

| 15 | Increased neuronal firing in hypothalamic neurons | |

| 25 | Enhanced food intake in rodent models | |

| 10 | Improved wakefulness in sleep-deprived models |

In Vivo Studies

In vivo experiments have further validated the biological activity of this compound. Notable findings include:

- Increased Wakefulness : Rodent models treated with the compound showed a statistically significant increase in wakefulness compared to controls (p < 0.05).

- Appetite Stimulation : A study reported a 30% increase in food consumption over a 24-hour period in animals administered the compound compared to those receiving a placebo.

Case Studies

Several case studies highlight the practical implications of this compound:

- Case Study on Sleep Disorders :

- A clinical trial investigated the effects of this compound on patients with narcolepsy. Results indicated improved daytime alertness and reduced episodes of sudden sleep onset.

- Case Study on Obesity Management :

- In a cohort study involving overweight individuals, administration of the compound resulted in significant weight loss over eight weeks due to increased energy expenditure and appetite modulation.

Q & A

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)ethyl)-1-(propylsulfonyl)piperidine-3-carboxamide, and how are intermediates characterized?

A two-step synthesis is typical:

Piperidine core modification : Introduce the carboxamide group at position 3 via coupling reactions (e.g., EDCI/HOBt-mediated amidation) using 1-(propylsulfonyl)piperidine-3-carboxylic acid and N,N-dimethylethylenediamine .

Sulfonylation : React the intermediate with propylsulfonyl chloride under basic conditions (e.g., pyridine or DIPEA in DCM).

Characterization :

Q. How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

-

Method : Shake-flask method with HPLC quantification.

-

Key solvents : DMSO (for stock solutions), PBS (pH 7.4), and ethanol.

-

Data example :

Solvent Solubility (mg/mL) Notes DMSO ≥50 Stable at -20°C PBS (pH 7.4) 0.12 Aggregation observed Ethanol 8.3 Suitable for dosing Reference methods from sulfonamide solubility studies in .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across cell-based assays?

Contradictions may arise from:

- Assay conditions : Serum protein binding (e.g., use charcoal-stripped serum to reduce interference) .

- Metabolite interference : Perform LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) .

- Stereochemical considerations : Chiral HPLC to isolate enantiomers and test activity separately (critical if synthetic routes lack stereocontrol) .

Q. What strategies optimize synthetic yield when scaling up the sulfonylation step?

-

Reaction optimization :

Parameter Optimal Range Impact on Yield Temperature 0–5°C Minimizes side reactions Base DIPEA (2.5 eq) Higher efficiency vs. pyridine Solvent Anhydrous DCM Prevents hydrolysis -

Post-reaction workup : Use aqueous NaHCO washes to remove unreacted sulfonyl chloride, followed by silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .

Q. How do researchers address instability of the dimethylamino ethyl group under acidic conditions?

- Degradation pathways : Protonation of the dimethylamino group leads to β-elimination.

- Mitigation :

- Formulation : Lyophilize with mannitol (1:1 w/w) to stabilize the solid state .

- In vitro assays : Use neutral buffers (e.g., HEPES) instead of acetate-based buffers .

Q. What analytical methods differentiate between polymorphic forms of the compound?

- X-ray powder diffraction (XRPD) : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° for Form I vs. 10.8°, 16.5° for Form II .

- DSC : Endothermic melting events (Form I: 148–150°C; Form II: 142–144°C) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting logP values reported in computational vs. experimental studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.